molecular formula C6H7NO3 B1313532 Methyl 2-methyloxazole-4-carboxylate CAS No. 85806-67-3

Methyl 2-methyloxazole-4-carboxylate

Cat. No. B1313532
CAS RN: 85806-67-3
M. Wt: 141.12 g/mol
InChI Key: NBBUIANVONUUEM-UHFFFAOYSA-N
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Description

“Methyl 2-methyloxazole-4-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for the preparation of 10-kg batches of 2-methyloxazole-4-carboxaldehyde involves the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride, followed by workup and isolation by crystallization .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyloxazole-4-carboxylate” consists of a 5-membered oxazole ring with a methyl group at the 2-position and a carboxylate ester at the 4-position . The compound has a linear formula of C6H7NO3 .

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 2-methyloxazole-4-carboxylate has been utilized in the synthesis of complex molecular structures. For instance, a study by Magata et al. (2017) demonstrated its role in the enantioselective synthesis of a specific methyl 2-methyloxazole derivative, which was achieved with high optical purity through a Pd-catalyzed amide coupling process, followed by oxazole formation. This process is significant for creating isomers in macrocyclic azole peptides (Magata et al., 2017).

Synthesis of Natural Products

In the field of natural product synthesis, methyl 2-methyloxazole-4-carboxylate has been employed as a conjunctive building block. Zhang and Ciufolini (2009) described its use in the total synthesis of siphonazoles A and B, showcasing its versatility in creating more complex oxazoles (Zhang & Ciufolini, 2009).

Preparation of Pharmaceutical Compounds

The compound has also been explored in the preparation of pharmaceutical compounds. A study by Iso and Kozikowski (2006) outlined its use in the synthesis of 4-Arylethynyl-2-methyloxazole derivatives, which are potential antagonists for the mGluR5 receptor in drug abuse treatment. The synthesis involved converting the aldehyde group in 2-methyloxazole-4-carboxaldehyde to a trimethylsilylethynyl group, demonstrating the compound's utility in medicinal chemistry (Iso & Kozikowski, 2006).

Photophysical Studies

Methyl 2-methyloxazole-4-carboxylate has been instrumental in photophysical studies as well. Research by Ferreira et al. (2010) involved synthesizing various 2,5-disubstituted oxazole-4-carboxylates from methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. These compounds demonstrated high fluorescence quantum yields and solvent sensitivity, making them suitable for use as fluorescent probes (Ferreira et al., 2010).

Novel Syntheses

Innovative syntheses using methyl 2-methyloxazole-4-carboxylate have been reported, such as the work by Lerestif et al. (1999), who developed a protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via the cleavage of functionalized dihydrooxazoles. This synthesis utilized microwave technology, demonstrating the compound's role in modern synthetic methodologies (Lerestif et al., 1999).

Safety And Hazards

“Methyl 2-methyloxazole-4-carboxylate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .

properties

IUPAC Name

methyl 2-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBUIANVONUUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445935
Record name methyl 2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyloxazole-4-carboxylate

CAS RN

85806-67-3
Record name methyl 2-methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methyl-1,3-oxazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hexamethylenetetramine (11.7 g, 5.00 mmol) and 1,8-diazabicyclo(5,4,0)undec-7-ene were added to a stirred suspension of copper bromide (18.7 g, 83.85 mmol) in dichloromethane (50 mL) at 0° C. and purged with argon gas for 20 min. To the mixture was added methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate (3 g, 20.97 mmol) at 0° C. The mixture was allowed to warm to ambient temperature and stirred for a further 12 h. The solvent was removed in vacuo and the resulting residue partitioned between ethyl acetate and 1:1 saturated aqueous ammonium chloride and ammonium hydroxide. The organic layer was separated and the aqueous layer extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with 1:1 saturated aqueous ammonium chloride and ammonium hydroxide, 10% aqueous citric acid, saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford methyl 2-methyloxazol-4-carboxylate (1.1 g, 34%) as a solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.7 g
Type
catalyst
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of the respective 2-acetylamino-3-oxo-propionic acid methyl ester derivative (0.63 mmol, 1.0 eq.) in CHCl3 (0.4 mL) was cooled to 0° C. in an ice/NaCl bath. SOCl2 (0.88 mmol, 1.4 eq.) was added to the stirred solution and the temperature was maintained at 0° C. for 30 minutes. Then the solution was stirred and refluxed for one hour. Another 0.25 eq. of SOCl2 was added and the reaction mixture was refluxed for another hour. The excess SOCl2 was quenched with 1M aq. K2CO3. The aq. layer was extracted twice with ether. The combined organic phases were washed once with water and dried over MgSO4, filtered and concentrated yielding the corresponding 2-methyl-oxazole-4-carboxylic acid methyl ester derivative. The respective 2-methyl-oxazole-4-carboxylic acid methyl ester derivative was dissolved in a mixture of EtOH (0.7 ml) and 2N aq. NaOH (0.7 mL, 2.5 eq.). The mixture was stirred at rt for 2 hours. The reaction mixture was washed once with ether and this organic layer was discarded. The aq. layer was then acidified with conc. HCl and extracted twice with ether. Both organic layers were combined, dried over MgSO4 and concentrated in vacuo to afford the corresponding 2-methyl-oxazole-4-carboxylic acid derivatives.
Name
2-acetylamino-3-oxo-propionic acid methyl ester
Quantity
0.63 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.88 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
I Šagud, M Šindler‐Kulyk… - European Journal of …, 2018 - Wiley Online Library
… 2-Methyl-oxazole-4-carbaldehyde (7):25 This compound was synthesized according to the literature for oxazole-4-carbaldehyde26 from methyl-2-methyloxazole-4-carboxylate (12). The …
H Zhou, K Gai, A Lin, J Xu, X Wu, H Yao - Organic & Biomolecular …, 2015 - pubs.rsc.org
… Our initial investigation focused on the cross-coupling of methyl 2-methyloxazole-4-carboxylate 1a with N-methyl-indole 2a as summarized in Table 1. When we applied the optimum …
Number of citations: 17 pubs.rsc.org
AY Dubovtsev, DV Dar'in… - Advanced Synthesis & …, 2019 - Wiley Online Library
… Methyl 2-methyloxazole-4-carboxylate (13 j)32 was obtained from methyl propiolate (12 j) (16.8 mg, 0.2 mmol) and acetonitrile as a colorless solid (15.2 mg, 54%); mp 58.5–59.5 C (…
Number of citations: 37 onlinelibrary.wiley.com
IJ Turchi - 2009 - books.google.com
… Attempted metalation of methyl 2-methyloxazole-4-carboxylate or the corresponding carboxylic acid with n-butyllithium provided only the 5-lithio- …
Number of citations: 35 books.google.com
A Manfrin, N Borduas-Dedekind, K Lau… - The Journal of organic …, 2019 - ACS Publications
… The reaction was performed as described in the procedure for compound 1a, starting from commercially available methyl 2-methyloxazole-4-carboxylate (24), to furnish 6 in 100% yield (…
Number of citations: 13 pubs.acs.org
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
An approach to synthesis of 2‐, 4‐, and 5‐bromooxazoles is described. The method was optimized, and its scope was extended to all three isomeric parents, as well as various alkyl‐ …
Y Zhao - 2017 - etheses.whiterose.ac.uk
Phorboxazoles have become interesting synthetic target, because of their challenging molecular structure and their potent anticancer, antifungal, and antibiotic activity. In this study, two …
Number of citations: 2 etheses.whiterose.ac.uk
P Kuntiyong - 2004 - search.proquest.com
Studies toward the total synthesis of a highly potent cytotoxic marine natural product, phorboxazole A, were conducted and resulted in a route to an advanced intermediate C4–C32, for …
Number of citations: 3 search.proquest.com
SJ Boyer - 1998 - search.proquest.com
Chapter 1. A general approach to carbocyclic C-and carbocyclic N-nucleosides is described. An asymmetric Diels-Alder reaction performed with Hawkins' catalyst (43) provides adduct …
Number of citations: 2 search.proquest.com
S Kulju - 2017 - aaltodoc.aalto.fi
… prepared according to the general procedure using methyl 2-methyloxazole-4carboxylate (3 mmol, 423 mg) and 3-chloro-2-cyclohexenone 108 (4.5 mmol, 499 µL). Crude product was …
Number of citations: 2 aaltodoc.aalto.fi

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